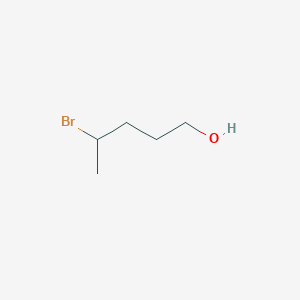

4-Bromopentan-1-ol

Description

Properties

IUPAC Name |

4-bromopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZWQJCOIVIQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16103-56-3 | |

| Record name | 4-bromopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopentan-1-ol (CAS: 16103-56-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromopentan-1-ol (CAS number 16103-56-3), a valuable building block in organic synthesis. This document consolidates available data on its chemical and physical properties, safety and handling procedures, and a representative synthetic protocol.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 16103-56-3 | [1] |

| Molecular Formula | C₅H₁₁BrO | [1] |

| Molecular Weight | 167.05 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-bromo-1-pentanol, 1-Pentanol, 4-bromo- | [1][2] |

| Canonical SMILES | CC(CCCO)Br | [3] |

| InChIKey | DIZWQJCOIVIQBG-UHFFFAOYSA-N | [3] |

Computed Physical Properties

The following table summarizes the computed physical properties of this compound, which can serve as estimates in the absence of experimental data.

| Property | Value | Source |

| XLogP3 | 1.4 | [1][4][5] |

| Topological Polar Surface Area | 20.2 Ų | [1][4][5] |

| Hydrogen Bond Donor Count | 1 | [1][4][5] |

| Hydrogen Bond Acceptor Count | 1 | [1][4][5] |

| Rotatable Bond Count | 3 | [1][4][5] |

| Exact Mass | 165.99933 Da | [1][4][5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely reported. However, based on its structure, the expected spectral characteristics would include:

-

¹H NMR: Signals corresponding to the methyl protons, methylene (B1212753) protons adjacent to the alcohol and bromide, the methine proton attached to the bromine, and the hydroxyl proton.

-

¹³C NMR: Five distinct signals for the five carbon atoms in the structure.

-

IR: A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, and C-H stretching and bending vibrations. A C-Br stretching absorption would also be expected.

-

Mass Spectrometry: The molecular ion peak and characteristic isotopic pattern for a bromine-containing compound.

Synthesis

Representative Experimental Protocol: Synthesis of a Bromoalkanol from a Diol

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a reaction vessel equipped for continuous extraction (e.g., a Dean-Stark apparatus), combine 1,4-pentanediol and an appropriate solvent such as toluene.

-

Addition of Reagent: Add a stoichiometric excess of 48% aqueous hydrobromic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain this temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the organic layer to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Applications in Synthesis

This compound is a useful intermediate in organic synthesis. The presence of both a hydroxyl group and a bromine atom allows for a variety of subsequent reactions. The hydroxyl group can be protected or converted to other functional groups, while the bromine atom can participate in nucleophilic substitution or coupling reactions.

One potential application is in the synthesis of substituted tetrahydropyrans through intramolecular cyclization. The general scheme for such a reaction is depicted below.

Caption: Intramolecular cyclization of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Classification:

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[2]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]

- 4. (4S)-4-bromopentan-1-ol | C5H11BrO | CID 139766795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4R)-4-bromopentan-1-ol | C5H11BrO | CID 139766757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]

- 7. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]

An In-depth Guide to the Stereoselective Synthesis of (4R)-4-bromopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the stereoselective synthesis of (4R)-4-bromopentan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The strategy hinges on a chiral pool approach, commencing with the readily available and enantiopure starting material, (R)-1,3-butanediol. This document details the proposed synthetic route, encompassing key transformations, experimental protocols, and expected outcomes, with a focus on maintaining stereochemical integrity throughout the synthesis.

Synthetic Strategy Overview

The stereoselective synthesis of (4R)-4-bromopentan-1-ol is strategically designed to proceed via a multi-step sequence starting from (R)-1,3-butanediol. The core of this strategy involves the selective functionalization of the two hydroxyl groups of the starting material, followed by a one-carbon homologation and subsequent stereospecific bromination.

The proposed synthetic pathway can be visualized as follows:

Figure 1: Proposed synthetic pathway for (4R)-4-bromopentan-1-ol.

Sourcing of the Chiral Precursor: (R)-1,3-Butanediol

The foundation of this stereoselective synthesis is the availability of enantiomerically pure (R)-1,3-butanediol. Biocatalytic methods have emerged as highly efficient and environmentally benign routes to this chiral synthon.

Biocatalytic Asymmetric Reduction

A prominent method for producing (R)-1,3-butanediol is the asymmetric reduction of 4-hydroxy-2-butanone (B42824). This biotransformation can be achieved with high enantioselectivity using various microorganisms. For instance, the yeast strain Candida krusei ZJB-09162 has been shown to effectively catalyze this reduction.[1][2]

Table 1: Biocatalytic Synthesis of (R)-1,3-Butanediol

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 96.6 | 99.0 | [1][2] |

| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 85.1 | 100 |

Detailed Synthetic Protocol

The following sections outline the proposed experimental procedures for each step of the synthesis.

Step 1: Selective Protection of the Primary Alcohol

To differentiate the reactivity of the two hydroxyl groups in (R)-1,3-butanediol, the less sterically hindered primary alcohol is selectively protected. A common and effective protecting group for this purpose is the trityl (triphenylmethyl) group.

Experimental Protocol:

-

To a solution of (R)-1,3-butanediol (1.0 eq) in anhydrous pyridine, add trityl chloride (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with ice-water and extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous copper sulfate (B86663) solution to remove pyridine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the selectively protected intermediate.

Step 2: Activation of the Secondary Alcohol

The secondary hydroxyl group of the protected diol is then converted into a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution.

Experimental Protocol:

-

Dissolve the protected (R)-3-hydroxybutanol (1.0 eq) in anhydrous dichloromethane (B109758) and cool to 0 °C.

-

Add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the tosylated intermediate.

Step 3: One-Carbon Homologation

The introduction of the fifth carbon atom can be achieved via nucleophilic substitution of the tosylate with a one-carbon nucleophile, such as sodium cyanide.

Experimental Protocol:

-

Dissolve the tosylated intermediate (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

-

Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the nitrile intermediate.

Step 4: Reduction and Deprotection

The nitrile group is reduced to a primary amine, which can then be converted to a hydroxyl group, and the trityl protecting group is removed. A one-pot reduction of the nitrile and cleavage of the trityl ether can be challenging. A two-step process is more reliable. First, the nitrile is reduced to the corresponding alcohol.

Experimental Protocol (Nitrile to Alcohol):

-

The nitrile intermediate can be hydrolyzed to the carboxylic acid under acidic or basic conditions, followed by reduction to the primary alcohol using a reducing agent like lithium aluminum hydride (LAH).

-

Alternatively, a partial reduction of the nitrile to the aldehyde followed by further reduction to the alcohol can be performed.

Deprotection of the Trityl Group:

-

The trityl group can be removed under mild acidic conditions, for example, by treatment with a solution of p-toluenesulfonic acid in methanol (B129727) or formic acid.

This sequence of reactions will yield (R)-pentane-1,4-diol.

Step 5: Stereospecific Bromination

The final step involves the stereospecific conversion of the secondary hydroxyl group of (R)-pentane-1,4-diol to a bromide with inversion of configuration to yield the desired (4R)-4-bromopentan-1-ol. The Appel reaction is a suitable method for this transformation.

Experimental Workflow for Bromination:

Figure 2: Experimental workflow for the Appel reaction.

Experimental Protocol (Appel Reaction):

-

To a solution of (R)-pentane-1,4-diol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford (4R)-4-bromopentan-1-ol.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis. These are estimated yields based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.

Table 2: Summary of Expected Yields

| Step | Transformation | Starting Material | Product | Expected Yield (%) |

| 1 | Selective Protection | (R)-1,3-butanediol | Selectively Protected Diol | 85-95 |

| 2 | Activation of -OH | Protected Diol | Tosylated Intermediate | 90-98 |

| 3 | One-Carbon Homologation | Tosylated Intermediate | Nitrile Intermediate | 70-85 |

| 4 | Reduction/Deprotection | Nitrile Intermediate | (R)-pentane-1,4-diol | 75-90 |

| 5 | Stereospecific Bromination | (R)-pentane-1,4-diol | (4R)-4-bromopentan-1-ol | 70-85 |

| Overall | - | (R)-1,3-butanediol | (4R)-4-bromopentan-1-ol | 35-60 |

Conclusion

This technical guide outlines a comprehensive and stereocontrolled synthetic route to (4R)-4-bromopentan-1-ol from the chiral precursor (R)-1,3-butanediol. The proposed pathway utilizes well-established and reliable chemical transformations, ensuring high stereochemical fidelity. The detailed experimental protocols and expected yields provide a solid framework for researchers and scientists in the fields of drug discovery and organic synthesis to produce this valuable chiral intermediate. Further optimization of each step may be necessary to achieve maximum yields and purity on a larger scale.

References

An In-depth Technical Guide to the Physical Properties of 4-bromopentan-1-ol

This technical guide provides a comprehensive overview of the physical properties of 4-bromopentan-1-ol, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document synthesizes available data and presents detailed experimental methodologies for the determination of these key physical constants.

Physicochemical Properties of this compound

This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. These functional groups significantly influence its physical properties, such as boiling point, density, and solubility, primarily through their contributions to intermolecular forces, including dipole-dipole interactions and hydrogen bonding.

1.1. General Properties

Below is a summary of the general chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 16103-56-3 | [1][2][3] |

| Molecular Formula | C₅H₁₁BrO | [1][2] |

| Molecular Weight | 167.05 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

1.2. Boiling Point and Density

Table 1: Computed Physical Properties of this compound

| Property | Computed Value | Source |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 165.99933 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Table 2: Experimental Physical Properties of 5-bromopentan-1-ol (B46803) (Isomer)

| Property | Experimental Value | Conditions | Source |

| Boiling Point | 117 °C | at 20 mmHg | [4] |

| Density | 1.38 g/cm³ | Not specified | [4] |

| Refractive Index | n20/D 1.482 | at 20 °C | [4][5] |

The boiling point of haloalkanes is influenced by the size and position of the halogen atom, as well as by molecular branching.[6][7] Generally, for isomeric alkyl halides, increased branching leads to a lower boiling point.[6] The density of alkyl halides typically increases with the atomic mass of the halogen, with brominated compounds being denser than their chlorinated counterparts and generally denser than water.[6]

Experimental Protocols

The following sections detail standard experimental procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point via Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[8]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Bunsen burner or microburner

-

Stand and clamp

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to a thermometer.

-

The Thiele tube is filled with mineral oil, and the thermometer with the attached test tube is inserted into the Thiele tube.

-

The side arm of the Thiele tube is gently heated, allowing the oil to circulate and ensure uniform heating.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous stream of bubbles is observed, and then the heat source is removed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

2.2. Determination of Density using a Pycnometer

A pycnometer is a specialized flask used for precise density measurements of liquids.

Materials:

-

Pycnometer (volumetric flask with a ground-glass stopper and a capillary tube)

-

Analytical balance

-

Distilled water

-

Sample of this compound

-

Thermometer

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (W1).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and it is weighed again (W2).

-

The pycnometer is emptied, dried, and then filled with the sample of this compound.

-

The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, and it is weighed for a final time (W3).

-

The density of the sample is calculated using the formula: Density = [(W3 - W1) / (W2 - W1)] * Density of water at the experimental temperature.

A simpler, though less precise, method involves measuring a known volume of the liquid in a graduated cylinder and weighing it on a balance. The density is then calculated as mass divided by volume.[9][10]

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound and the conceptual relationship between isomeric structure and physical properties.

References

- 1. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 16103-56-3 | Axios Research [axios-research.com]

- 3. 4-bromo-1-pentanol | CAS#:16103-56-3 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. 5-Bromopentan-1-ol|lookchem [lookchem.com]

- 6. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. homesciencetools.com [homesciencetools.com]

An In-Depth Technical Guide to 4-Bromopentan-1-ol

This guide provides comprehensive information on the chemical properties, synthesis, and analysis of 4-Bromopentan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a halogenated alcohol with key applications in organic synthesis. Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H11BrO | [1][2][3] |

| Molecular Weight | 167.05 g/mol | [1] |

| Alternate Molecular Weight | 167.04 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 16103-56-3 | [1][2][4][5] |

Structural Representation

The chemical structure of this compound is fundamental to its reactivity and function in synthetic pathways.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in a laboratory setting. The following sections outline protocols for its synthesis and analysis.

A common synthetic route to this compound involves the ring-opening of a cyclic ether followed by bromination.

Synthesis of this compound from Tetrahydrofurfuryl Alcohol

-

Materials: Tetrahydrofurfuryl alcohol, hydrobromic acid (48%), sulfuric acid, diethyl ether, sodium bicarbonate, magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place tetrahydrofurfuryl alcohol.

-

Cool the flask in an ice bath and slowly add a mixture of hydrobromic acid and sulfuric acid with constant stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation.

-

Analytical Workflow for Product Characterization

The purity and identity of the synthesized this compound can be confirmed through various analytical techniques.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4R)-4-bromopentan-1-ol | C5H11BrO | CID 139766757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromopentanol | CAS No- 16103-56-3 | Simson Pharma Limited [simsonpharma.com]

- 5. 4-bromo-1-pentanol | CAS#:16103-56-3 | Chemsrc [chemsrc.com]

Spectral Data Analysis of 4-bromopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-bromopentan-1-ol, a key intermediate in various organic syntheses. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies for acquiring such spectra are also detailed.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural features and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Sextet | 1H | H-4 |

| ~3.6 | Triplet | 2H | H-1 |

| ~1.9 - 1.7 | Multiplet | 2H | H-3 |

| ~1.7 | Doublet | 3H | H-5 |

| ~1.6 - 1.5 | Multiplet | 2H | H-2 |

| ~2.5 | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~62 | C-1 |

| ~55 | C-4 |

| ~38 | C-3 |

| ~30 | C-2 |

| ~25 | C-5 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Strong | C-H stretch (alkane) |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 650-550 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 166/168 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 148/150 | [M - H₂O]⁺ |

| 87 | [M - Br]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (~220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation using gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the spectral analysis of this compound.

Solubility Profile of 4-bromopentan-1-ol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromopentan-1-ol in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on molecular structure and the principle of "like dissolves like." Furthermore, it details established experimental protocols for determining solubility, providing a framework for researchers to generate precise quantitative data.

Predicted Solubility of this compound

The solubility of a compound is largely governed by its polarity and the polarity of the solvent.[1][2][3][4] this compound (C5H11BrO) possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a moderately polar carbon-bromine (C-Br) bond. The five-carbon chain contributes to its nonpolar character. This amphipathic nature suggests that this compound will exhibit a range of solubilities across different solvent classes.

The following table summarizes the predicted solubility of this compound in various common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, 1-Butanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with these solvents. The alkyl chain is also of a comparable size to butanol. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar groups in these solvents can engage in dipole-dipole interactions with the hydroxyl and bromo groups of the solute.[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols but can still act as hydrogen bond acceptors for the hydroxyl group of this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | The polarity of these solvents is similar to the bromoalkane portion of this compound, facilitating dissolution. |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring interacts favorably with the pentyl chain, but the polar hydroxyl group limits solubility. |

| Nonpolar Aliphatic Solvents | Hexane, Heptane, Cyclohexane | Low | The dominant intermolecular forces in these solvents are weak London dispersion forces, which are not sufficient to overcome the stronger hydrogen bonding and dipole-dipole interactions between this compound molecules. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential.[6][7] The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6][8] Another common approach is the clear-point method, which can be faster for screening purposes.[9][10][11][12]

The Shake-Flask Method

The shake-flask method is considered the gold standard for measuring equilibrium solubility.[6][8] It involves saturating a solvent with a solute and then quantifying the amount of dissolved solute.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a screw-cap vial or a flask with a stopper.[6] It is crucial to add enough solute to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[8][13] This can be done using a shaker bath or a magnetic stirrer.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solid to sediment.[6] To ensure the removal of all solid particles, the supernatant is then carefully filtered (using a syringe filter, for example) or centrifuged.[8]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[8] A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the sample.

-

Reporting: The solubility is typically reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

The Clear-Point (or Turbidimetric) Method

The clear-point method is a faster technique often used for solubility screening.[9][10][11][12] It involves observing the temperature at which a suspension of known composition becomes a clear solution upon heating, or the point at which a solution becomes turbid upon cooling or addition of an anti-solvent.

Methodology (Temperature Variation):

-

Preparation: A precise amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Heating: The suspension is slowly heated at a controlled rate while being stirred.[12]

-

Observation: The temperature at which the last solid particle dissolves is recorded as the clear point.[12] This temperature corresponds to the solubility of the prepared concentration.

-

Data Generation: By repeating this process with different concentrations, a solubility curve as a function of temperature can be generated.[10]

Workflow Visualization

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow of the Shake-Flask Solubility Determination Method.

References

- 1. chem.ws [chem.ws]

- 2. google.com [google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pubs.acs.org [pubs.acs.org]

- 10. crystallizationsystems.com [crystallizationsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. crystallizationsystems.com [crystallizationsystems.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

Synthesis of 4-Bromopentan-1-ol from 1,5-Pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for the preparation of 4-bromopentan-1-ol, a valuable bifunctional building block in organic synthesis, starting from the readily available precursor, 1,5-pentanediol (B104693). Direct selective bromination of 1,5-pentanediol at the C-4 position is a challenging transformation due to the comparable reactivity of the two primary hydroxyl groups and the inherent difficulty of regioselectively functionalizing a secondary carbon in the presence of primary alcohols. Therefore, this guide outlines a robust, multi-step approach involving an initial selective dehydration of 1,5-pentanediol to yield the key intermediate, pent-4-en-1-ol, followed by a regioselective anti-Markovnikov hydrobromination. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the successful synthesis of the target molecule.

Introduction

This compound is a heterocyclic compound precursor and a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structure incorporates both a nucleophilic hydroxyl group and a carbon-bromine bond that can participate in a variety of coupling and substitution reactions. The synthesis of this molecule from an inexpensive and symmetric starting material like 1,5-pentanediol presents an interesting synthetic challenge that requires careful control of regioselectivity. This guide elucidates a logical and experimentally validated two-step synthetic sequence.

Overall Synthetic Strategy

The proposed synthesis of this compound from 1,5-pentanediol is a two-step process:

-

Selective Dehydration of 1,5-Pentanediol: The first step involves the selective removal of one molecule of water from 1,5-pentanediol to form the intermediate, pent-4-en-1-ol. This reaction requires a catalyst that favors the formation of the terminal alkene over other potential byproducts such as cyclic ethers (tetrahydropyran) or other isomeric pentenols.

-

Anti-Markovnikov Hydrobromination of Pent-4-en-1-ol: The second step is the regioselective addition of hydrogen bromide across the terminal double bond of pent-4-en-1-ol. To achieve the desired 4-bromo isomer, the reaction is carried out under conditions that promote a radical-mediated, anti-Markovnikov addition.

The overall transformation can be visualized in the following logical workflow diagram.

Caption: Overall synthetic workflow from 1,5-pentanediol to this compound.

Experimental Protocols

Step 1: Selective Dehydration of 1,5-Pentanediol to Pent-4-en-1-ol

The selective dehydration of 1,5-pentanediol to 4-penten-1-ol (B13828) has been reported using rare earth metal oxide catalysts. These catalysts have been shown to favor the formation of the desired unsaturated alcohol.[1]

Reaction Scheme:

HO-(CH₂)₅-OH → CH₂=CH-(CH₂)₃-OH + H₂O

Reagents and Materials:

-

1,5-Pentanediol

-

Ytterbium(III) oxide (Yb₂O₃) or Lutetium(III) oxide (Lu₂O₃) catalyst

-

Inert gas (e.g., Nitrogen or Argon)

-

Fixed-bed reactor or similar high-temperature reaction setup

-

Distillation apparatus

Procedure:

-

The Yb₂O₃ or Lu₂O₃ catalyst is packed into a fixed-bed reactor.

-

The catalyst is activated by heating under a flow of inert gas at a specified temperature.

-

1,5-Pentanediol is vaporized and passed over the catalyst bed at a controlled flow rate. The reaction is typically carried out in the vapor phase at temperatures ranging from 325 to 450 °C.[1]

-

The product stream is cooled and collected.

-

The collected liquid is then purified by fractional distillation to isolate pent-4-en-1-ol from unreacted starting material, water, and any byproducts.

Quantitative Data (Literature-based):

| Parameter | Value | Reference |

| Catalyst | Yb₂O₃ or Lu₂O₃ | [1] |

| Reaction Temperature | 325 - 450 °C | [1] |

| Selectivity for 4-penten-1-ol | > 74 mol% | [1] |

Step 2: Anti-Markovnikov Hydrobromination of Pent-4-en-1-ol

The anti-Markovnikov addition of HBr to a terminal alkene is a classic radical chain reaction, typically initiated by peroxides or UV light.[2][3][4]

Reaction Scheme:

CH₂=CH-(CH₂)₃-OH + HBr peroxides or UV light→ Br-CH(CH₃)-(CH₂)₃-OH

Reagents and Materials:

-

Pent-4-en-1-ol

-

Hydrogen bromide (HBr) solution (e.g., in acetic acid or generated in situ)

-

Radical initiator (e.g., benzoyl peroxide, AIBN) or a UV lamp

-

Anhydrous organic solvent (e.g., hexane, diethyl ether)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and protected from light (if using a chemical initiator), dissolve pent-4-en-1-ol in a suitable anhydrous solvent.

-

Add the radical initiator (e.g., a catalytic amount of benzoyl peroxide).

-

Cool the mixture in an ice bath.

-

Slowly add the hydrogen bromide solution while stirring. If using a UV lamp, the reaction should be irradiated during the HBr addition.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution to neutralize excess acid.

-

The aqueous layer is separated, and the organic layer is washed with water and then brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data (Based on analogous reactions):

| Parameter | Value | Reference |

| Reagents | HBr, Radical Initiator (e.g., peroxide) | [2][4] |

| Solvent | Anhydrous non-polar solvent | [5] |

| Reaction Temperature | 0 °C to room temperature | [5] |

| Yield | 80 - 98% (for similar terminal alkenes) | [2][5] |

Reaction Mechanisms

Dehydration of 1,5-Pentanediol

The precise mechanism for the selective dehydration over rare earth oxides is complex and depends on the catalyst surface properties. Generally, it is believed to involve the adsorption of the diol onto the catalyst surface, followed by a surface-catalyzed elimination of water to form the alkene, which then desorbs. The selectivity towards the terminal alkene is attributed to the specific acidic and basic sites on the catalyst surface that favor this pathway over cyclization or the formation of more substituted alkenes.

Anti-Markovnikov Hydrobromination

This reaction proceeds via a radical chain mechanism, which is depicted in the following diagram.

Caption: Radical chain mechanism for anti-Markovnikov hydrobromination.

The key to the anti-Markovnikov regioselectivity lies in the propagation steps. The bromine radical adds to the terminal carbon of the double bond to form the more stable secondary radical intermediate. This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate the bromine radical, which continues the chain reaction.[4]

Conclusion

The synthesis of this compound from 1,5-pentanediol is effectively achieved through a two-step synthetic sequence. This guide provides the necessary theoretical background and practical details for the successful execution of this transformation. The initial selective dehydration of 1,5-pentanediol to pent-4-en-1-ol, followed by a well-established anti-Markovnikov hydrobromination, offers a reliable route to the target molecule. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of the described procedures and purification techniques is crucial for obtaining the desired product in high yield and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromopentan-1-ol: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key chemical properties of 4-bromopentan-1-ol. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound. This document includes detailed safety protocols, physical and chemical data, and insights into its applications in organic synthesis.

Chemical Identity and Physical Properties

This compound is a halogenated alcohol with the chemical formula C5H11BrO.[1][2] It is recognized for its utility as a versatile intermediate in various organic syntheses.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H11BrO | [1][2] |

| Molecular Weight | 167.04 g/mol | [1][2] |

| CAS Number | 16103-56-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-bromo-1-pentanol, 4-bromopentanol | [3] |

| Appearance | Not explicitly stated, but related bromoalkanols are often colorless to light yellow liquids. | [4][5] |

| Boiling Point | Data not available for this compound. For the related 1-bromopentane, it is 130 °C. | [6] |

| Melting Point | Data not available for this compound. For the related 1-bromopentane, it is -95 °C. | [6] |

| Flash Point | Data not available for this compound. For the related 1-bromopentane, it is 31 °C. | [6] |

| Density | Data not available for this compound. For the related 1-bromopentane, it is 1.218 g/mL at 25°C. | [6] |

| Solubility | Insoluble in water; soluble in alcohol and can be mixed with ether. | [6] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Proper safety precautions must be observed at all times to prevent exposure and ensure a safe working environment.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautionary measures and PPE are mandatory:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear suitable protective gloves (e.g., Viton®).[4]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

First Aid Measures

-

After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

After Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[6]

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

After Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[4]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4]

Experimental Protocols

Representative Synthesis of a Bromoalkanol: 5-Bromopentan-1-ol (B46803) from 1,5-Pentanediol (B104693)

This protocol describes the synthesis of 5-bromopentan-1-ol from 1,5-pentanediol and hydrobromic acid.[5][7]

Materials:

-

1,5-Pentanediol

-

40% Hydrobromic acid

-

Benzene

-

5% Sodium hydroxide (B78521) solution

-

10% Hydrochloric acid

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate (B1210297)

Equipment:

-

250 mL three-necked flask

-

Oil bath

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a 250 mL three-necked flask, combine 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.[7]

-

Heat the mixture in an oil bath at 70-80 °C with stirring for 15 hours.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[7]

-

After cooling, wash the reaction mixture successively with a 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.[7]

-

Concentrate the purified fractions to obtain the final product.[7]

Purification and Analysis

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography as described in the synthesis protocol.[7]

-

Analysis: The structure and purity of this compound can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and molecular weight of the compound.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[11][12]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the hydroxyl group.[13][14]

-

Role in Drug Development and Signaling Pathways

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive bromide and a modifiable hydroxyl group, allows for its incorporation into more complex molecules.

One notable application is in the synthesis of histone deacetylase (HDAC) inhibitors.[15] HDACs are a class of enzymes that play a crucial role in gene expression regulation.[16][17] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription.[16] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[15][17]

HDAC inhibitors can counteract this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[16][17] The general mechanism of action of HDAC inhibitors involves several key signaling pathways.

The diagram above illustrates how a histone deacetylase (HDAC) inhibitor, potentially synthesized using this compound as a building block, can exert its anti-cancer effects. By inhibiting HDACs, the acetylation of histones and non-histone proteins like the tumor suppressor p53 is increased.[1][16] This leads to the expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[16][18]

Conclusion

This compound is a valuable chemical intermediate with applications in drug development and organic synthesis. Its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. This guide provides essential information to ensure the safe and effective use of this compound in a research and development setting.

References

- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 8. jmchemsci.com [jmchemsci.com]

- 9. researchgate.net [researchgate.net]

- 10. phcogj.com [phcogj.com]

- 11. 4-Bromopentan-2-ol | C5H11BrO | CID 12659785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Penten-1-ol(821-09-0) 1H NMR [m.chemicalbook.com]

- 13. 4-Penten-1-ol [webbook.nist.gov]

- 14. Pentane, 1-bromo- [webbook.nist.gov]

- 15. turkjps.org [turkjps.org]

- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]

- 18. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into 4-bromopentan-1-ol and 5-bromopentan-1-ol: A Comparative Analysis for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bifunctional building blocks crucial for organic synthesis and drug development, haloalcohols serve as indispensable synthons. Their dual reactivity, stemming from the presence of both a hydroxyl group and a halogen atom, allows for a wide array of chemical transformations. This guide provides a detailed comparative analysis of two isomeric brominated alcohols: 4-bromopentan-1-ol and 5-bromopentan-1-ol (B46803). Understanding the nuanced differences in their physicochemical properties, synthesis, and reactivity is paramount for their effective utilization in the design and synthesis of complex molecular architectures, including novel therapeutic agents.

Core Physicochemical and Structural Differences

While both this compound and 5-bromopentan-1-ol share the same molecular formula (C₅H₁₁BrO) and molecular weight, the seemingly minor difference in the position of the bromine atom—on the fourth carbon in the former and the fifth in the latter—gives rise to distinct structural and, consequently, chemical characteristics. 5-Bromopentan-1-ol is a primary bromoalkane, whereas this compound is a secondary bromoalkane. This fundamental structural divergence significantly influences their reactivity profiles, particularly in nucleophilic substitution and intramolecular cyclization reactions.

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and 5-bromopentan-1-ol

| Property | This compound | 5-bromopentan-1-ol |

| CAS Number | 16103-56-3[1] | 34626-51-2[2] |

| Molecular Formula | C₅H₁₁BrO[1] | C₅H₁₁BrO[2] |

| Molecular Weight | 167.04 g/mol [1] | 167.04 g/mol [2] |

| Boiling Point | Not experimentally reported; computed values vary. | 117 °C[2] |

| Density | Not experimentally reported; computed values vary. | 1.38 g/cm³[2] |

| Refractive Index | Not experimentally reported. | n20/D 1.482[3] |

| Structure | Secondary bromoalkane | Primary bromoalkane |

Synthesis and Experimental Protocols

The synthetic routes to these two isomers differ based on the desired position of the bromine atom.

Synthesis of 5-bromopentan-1-ol

A common and well-documented method for the synthesis of 5-bromopentan-1-ol involves the selective monobromination of a diol, typically 1,5-pentanediol (B104693), using hydrobromic acid.[4]

Experimental Protocol: Synthesis of 5-bromopentan-1-ol from 1,5-Pentanediol [4]

-

Materials: 1,5-Pentanediol, 40% Hydrobromic acid, Benzene, 5% Sodium hydroxide (B78521) solution, 10% Hydrochloric acid, Saturated brine, Anhydrous sodium sulfate, Petroleum ether, Ethyl acetate (B1210297).

-

Procedure:

-

To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.

-

Heat the reaction mixture in an oil bath at 70-80 °C for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and wash successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent to afford 5-bromopentan-1-ol as a colorless to pale yellow liquid.

-

Logical Workflow for the Synthesis of 5-bromopentan-1-ol

Caption: Synthesis workflow for 5-bromopentan-1-ol.

Synthesis of this compound

The synthesis of this compound, a secondary bromide, requires a different strategy. One potential route involves the hydrobromination of an alkene or the ring opening of a cyclic precursor. A plausible laboratory-scale synthesis can be envisioned starting from ethyl 4-pentenoate.

Proposed Experimental Protocol: Synthesis of this compound from Ethyl 4-pentenoate

-

Materials: Ethyl 4-pentenoate, Lithium aluminum hydride (LiAlH₄), Diethyl ether, Hydrobromic acid, Dichloromethane (B109758).

-

Procedure:

-

Reduction of the Ester: In a flame-dried round-bottom flask under an inert atmosphere, a solution of ethyl 4-pentenoate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in diethyl ether at 0 °C. The reaction is then warmed to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water and 15% NaOH solution, and the resulting solid is filtered off. The filtrate is dried and concentrated to yield 4-penten-1-ol (B13828).

-

Hydrobromination of the Alkene: The crude 4-penten-1-ol is dissolved in a suitable solvent like dichloromethane and treated with a solution of hydrobromic acid. The reaction is stirred at room temperature until the addition reaction is complete (monitored by GC-MS). The reaction mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by vacuum distillation or column chromatography.

-

Reactivity and Mechanistic Considerations

The primary versus secondary nature of the carbon-bromine bond in these isomers is the principal determinant of their reactivity.

Nucleophilic Substitution

Both isomers undergo nucleophilic substitution reactions. However, 5-bromopentan-1-ol, being a primary bromide, is more susceptible to Sₙ2 reactions, which are favored by unhindered substrates. In contrast, this compound, a secondary bromide, can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and reaction conditions. Steric hindrance around the electrophilic carbon in this compound may slow down the rate of Sₙ2 reactions compared to its primary isomer.

Intramolecular Cyclization: A Key Differentiator

A significant difference in the reactivity of these two compounds lies in their propensity for intramolecular cyclization upon treatment with a base. This reaction, a Williamson ether synthesis, leads to the formation of cyclic ethers.

-

5-Bromopentan-1-ol undergoes intramolecular cyclization to form a six-membered ring, tetrahydropyran (B127337) . This is a kinetically and thermodynamically favorable process, leading to a stable, strain-free ring.

-

This compound , on the other hand, is predicted to cyclize to form a five-membered ring, 2-methyltetrahydrofuran (B130290) . The formation of five- and six-membered rings through intramolecular reactions is generally favored over other ring sizes.[5] Kinetically, 5-exo-trig cyclizations (leading to five-membered rings) are often faster than 6-exo-trig cyclizations (leading to six-membered rings).

Signaling Pathway for Intramolecular Cyclization

Caption: Intramolecular cyclization pathways.

Applications in Drug Development and Research

Both isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.

5-Bromopentan-1-ol is frequently utilized to introduce a flexible five-carbon linker into a molecule.[6] This is a common strategy in drug design to optimize the binding of a ligand to its target protein. For instance, it has been used in the synthesis of inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer.[7]

This compound , with its secondary bromide, can be used to introduce a chiral center, which is often a critical feature for biological activity. While specific, high-profile examples in drug development are less commonly cited than for its isomer, its utility in creating substituted heterocyclic systems like 2-methyltetrahydrofuran makes it a valuable building block for medicinal chemists.

Conclusion

The key differences between this compound and 5-bromopentan-1-ol are rooted in the position of the bromine atom, which defines them as secondary and primary bromides, respectively. This structural distinction governs their synthetic accessibility and, more importantly, their chemical reactivity. 5-Bromopentan-1-ol is a readily available building block that is ideal for introducing a linear five-carbon chain and for the construction of tetrahydropyran rings. This compound, while less commonly documented, offers opportunities for introducing chirality and for the synthesis of 2-methyltetrahydrofuran derivatives. A thorough understanding of these differences is essential for researchers and drug development professionals to strategically select the appropriate isomer for their specific synthetic goals, ultimately enabling the efficient construction of complex and potentially bioactive molecules.

References

- 1. This compound | C5H11BrO | CID 11182829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 5. Intramolecular reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]

Methodological & Application

Application Note and Protocol: Synthesis of 2-Methyltetrahydropyran via Intramolecular Cyclization of 4-Bromopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of 2-methyltetrahydropyran (B156201) through the base-mediated intramolecular cyclization of 4-bromopentan-1-ol. This reaction, an example of the intramolecular Williamson ether synthesis, is a robust and efficient method for constructing the tetrahydropyran (B127337) ring system, a prevalent scaffold in numerous natural products and pharmacologically active molecules. This document outlines the reaction mechanism, offers a detailed step-by-step experimental procedure, and presents expected analytical data for the resulting product. The methodology described herein is highly relevant for professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Substituted tetrahydropyrans (THPs) are key structural motifs in a vast array of biologically active compounds and natural products. Their prevalence underscores the importance of efficient and reliable synthetic methods for their construction. The intramolecular Williamson ether synthesis is a fundamental and direct approach to forming cyclic ethers from haloalcohols.[1] This process involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which subsequently undergoes an intramolecular SN2 reaction to displace a halide, thereby forming the cyclic ether.[1][2] This application note details the synthesis of 2-methyltetrahydropyran from this compound, a straightforward and effective method for preparing this valuable heterocyclic compound.

Reaction Mechanism and Workflow

The intramolecular cyclization of this compound is a classic illustration of the Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol of this compound, generating the corresponding alkoxide. This is followed by an intramolecular SN2 attack by the alkoxide on the carbon atom bearing the bromine atom. This nucleophilic attack results in the formation of the six-membered tetrahydropyran ring and the concomitant elimination of a bromide salt as a byproduct.

Signaling Pathway Diagram

Caption: Reaction mechanism for the intramolecular Williamson ether synthesis of 2-methyltetrahydropyran.

Experimental Protocol

This protocol is adapted from established procedures for intramolecular Williamson ether synthesis.[1]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or dichloromethane (B109758) (for extraction)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask containing a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sodium Hydride: 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) are carefully weighed and added to the flask. Anhydrous THF (40 mL) is then added via syringe, and the resulting suspension is stirred.

-

Addition of this compound: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C for THF). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted sodium hydride.

-

Workup: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure 2-methyltetrahydropyran.

Experimental Workflow Diagram

Caption: General workflow for the intramolecular Williamson ether synthesis of 2-methyltetrahydropyran.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of 2-methyltetrahydropyran.

| Parameter | Value/Description |

| Starting Material | This compound |

| Reagent | Sodium Hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Type | Intramolecular Williamson Ether Synthesis (SN2) |

| Product | 2-Methyltetrahydropyran |

| Expected Yield | 70-90% (literature ranges for similar reactions) |

| Purification Method | Fractional Distillation or Column Chromatography |

Expected Analytical Data for 2-Methyltetrahydropyran:

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ ~3.5-4.0 (m, 1H, -O-CH-), ~3.2-3.6 (m, 2H, -O-CH₂-), ~1.1-1.8 (m, 6H, ring protons), ~1.1 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~75 (-O-CH-), ~68 (-O-CH₂-), ~35, ~33, ~24 (ring carbons), ~22 (-CH₃) |

| Mass Spectrometry | (M+) m/z = 100.16 |

| Appearance | Colorless liquid |

Note: NMR chemical shifts are approximate and can vary based on the solvent and the specific NMR instrument used.[1]

Conclusion

The intramolecular cyclization of this compound via the Williamson ether synthesis is a highly effective method for the preparation of 2-methyltetrahydropyran. The protocol described provides a clear and detailed procedure that can be readily implemented in a standard organic synthesis laboratory. This methodology is of significant value to researchers in drug development and other fields requiring access to substituted tetrahydropyran derivatives.

References

Application Notes: The Strategic Use of 4-Bromopentan-1-ol in the Synthesis of Antimalarial Drug Intermediates

Introduction

4-Bromopentan-1-ol is a bifunctional chemical building block possessing both a hydroxyl group and a secondary alkyl bromide. This unique combination allows for selective chemical transformations, making it a valuable reagent in the multistep synthesis of complex molecules, particularly in the pharmaceutical industry. One of its notable applications is in the preparation of intermediates for antimalarial drugs, such as primaquine (B1584692). This document outlines the application of this compound in the synthesis of N-(4-bromopentyl)phthalimide, a key precursor to the 8-aminoquinoline (B160924) class of antimalarials.

Core Application: Synthesis of the Primaquine Side-Chain Intermediate

The synthesis of primaquine, a crucial drug for the radical cure of relapsing malaria, involves the attachment of a 4-amino-1-methylbutylamino side chain to the 8-position of a 6-methoxyquinoline (B18371) core. A common synthetic strategy employs N-(4-bromopentyl)phthalimide as the precursor for this side chain. This compound serves as a key starting material for the synthesis of this intermediate through a Mitsunobu reaction, which allows for the direct conversion of the primary alcohol to a phthalimide-protected amine.

The overall synthetic workflow involves three main stages:

-

Protection of the Amine Precursor: Conversion of the hydroxyl group of this compound to a phthalimide (B116566) group.

-

Alkylation: Coupling of the resulting N-(4-bromopentyl)phthalimide with 6-methoxy-8-aminoquinoline.

-

Deprotection: Removal of the phthaloyl protecting group to yield the final primaquine analogue.

This approach offers a reliable method for the construction of the characteristic side chain of primaquine and its analogues.

Key Experiments and Protocols

The following sections provide detailed experimental protocols for the synthesis of a primaquine intermediate using this compound.

Experiment 1: Synthesis of N-(4-bromopentyl)phthalimide via Mitsunobu Reaction

This protocol details the conversion of this compound to N-(4-bromopentyl)phthalimide. The Mitsunobu reaction is an efficient method for this transformation, proceeding with inversion of configuration if a chiral starting material were used, and is compatible with the alkyl bromide functionality.[1]

Reaction Scheme:

Experimental Protocol:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (B44618) (1.2 eq).

-

Dissolve the solids in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica (B1680970) gel or by crystallization to separate the desired N-(4-bromopentyl)phthalimide from the triphenylphosphine oxide byproduct.

Data Presentation:

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | [1] |

| Phthalimide | 1.1 eq | [1] |

| Triphenylphosphine (PPh₃) | 1.2 eq | [2] |

| DIAD | 1.2 eq | [2] |

| Solvent | Anhydrous THF | [3] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12-24 hours | [2] |

| Expected Yield | Moderate to Good | [4] |

| Purification | Column Chromatography or Crystallization | [2] |

Experiment 2: Synthesis of N-[4-(6-Methoxy-8-quinolylamino)pentyl]phthalimide

This protocol describes the alkylation of 6-methoxy-8-aminoquinoline with the previously synthesized N-(4-bromopentyl)phthalimide.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve N-(4-bromopentyl)phthalimide (1.0 eq) and 6-methoxy-8-aminoquinoline (1.2 eq) in ethanol.

-

Reflux the mixture for 72 hours.[5]

-

Monitor the reaction by TLC.

-